An In-Depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylcarbamoyl)benzylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylcarbamoyl)benzylboronic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(Tert-butylcarbamoyl)benzylboronic acid, a specialized organic compound with potential applications in medicinal chemistry and synthetic methodology. As specific experimental data for this compound is not widely available in public literature, this document serves as a predictive framework grounded in the established chemistry of ortho-substituted benzylboronic acids and related molecules. It is designed for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, expected properties, and the empirical methods required for its full characterization. The guide details robust analytical protocols, ensuring scientific integrity and providing a self-validating system for researchers to confirm the compound's identity, purity, and behavior in experimental settings.
Introduction and Structural Elucidation
2-(Tert-butylcarbamoyl)benzylboronic acid is a unique molecule combining the reactivity of a benzylboronic acid with the structural features of a bulky, ortho-positioned amide substituent. Benzylboronic acids are a class of organoboron compounds distinguished by a methylene spacer between the boronic acid moiety and the phenyl ring.[1] This structural feature imparts different reactivity and stability profiles compared to their more common arylboronic acid counterparts.
The ortho-positioning of the tert-butylcarbamoyl group is expected to exert significant steric and electronic influence on the boronic acid group, potentially affecting its acidity, stability, and intermolecular interactions. Such ortho-substituted boronic acids are of great interest for their unique structural conformations and potential applications as chemical sensors or in targeted drug delivery.[2]
1.1. Predicted Chemical Structure
Based on systematic nomenclature, the structure of 2-(Tert-butylcarbamoyl)benzylboronic acid is as follows:
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Parent Structure: Benzylboronic acid, which is a toluene molecule substituted with a boronic acid group [-B(OH)₂] on the methyl carbon.
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Substitution: A tert-butylcarbamoyl group [-C(=O)NHC(CH₃)₃] is attached to the second carbon (ortho position) of the phenyl ring.
> Figure 1: Predicted chemical structure of 2-(Tert-butylcarbamoyl)benzylboronic acid.
1.2. Core Chemical Identifiers (Predicted)
The following table summarizes the core identifiers derived from the predicted structure.
| Identifier | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₂H₁₈BNO₃ | Derived from the predicted chemical structure. |
| Molecular Weight | 235.09 g/mol | Calculated from the molecular formula[3]. |
| CAS Number | Not Assigned | No specific CAS number found in public databases. |
Predicted Physicochemical Properties and Their Scientific Implications
The properties outlined in this section are predictive and based on established principles for similarly substituted boronic acids. Empirical verification is essential and the protocols for such validation are detailed in Section 3.
2.1. Physical State and Appearance
Aryl- and benzylboronic acids are typically white to off-white crystalline solids at room temperature. It is anticipated that 2-(Tert-butylcarbamoyl)benzylboronic acid will present as a solid with a defined melting point.
2.2. Acidity (pKa)
The pKa of a boronic acid is a critical parameter, defining its Lewis acidity and its ability to interact with diols, a key feature for applications in sensors and as reversible covalent inhibitors. The pKa of unsubstituted phenylboronic acid in water is approximately 8.7.[4]
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Causality of Prediction: The ortho-tert-butylcarbamoyl substituent is expected to influence the pKa. The amide group itself is relatively neutral, but its orientation can lead to intramolecular hydrogen bonding with one of the hydroxyl groups of the boronic acid. This interaction can stabilize the neutral form of the acid, thereby increasing the pKa (making it less acidic) compared to its meta and para isomers.[2] However, steric hindrance from the bulky tert-butyl group may also affect the solvation of the corresponding boronate anion. A definitive pKa must be determined experimentally.
2.3. Solubility Profile
A compound's solubility dictates its utility in various experimental contexts, from reaction setup to formulation for biological assays.
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Aqueous Solubility: The solubility of phenylboronic acid in water is low (approx. 1.9 g/100g H₂O at 20°C).[5] The presence of both polar (boronic acid, amide) and non-polar (phenyl ring, tert-butyl group) moieties in the target molecule suggests limited aqueous solubility. The formation of intramolecular hydrogen bonds could further reduce interactions with water, decreasing solubility.[6]
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Organic Solvent Solubility: Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones (e.g., acetone).[5][7] It is predicted that 2-(Tert-butylcarbamoyl)benzylboronic acid will be soluble in solvents such as methanol, ethanol, DMSO, and THF, which is advantageous for preparing stock solutions for chemical reactions and biological screening.
2.4. Chemical Stability and Storage
Boronic acids are susceptible to two primary degradation pathways: protodeboronation (loss of the boronic acid group) and oxidative decomposition.[8] A common issue is the dehydration-driven trimerization to form a cyclic anhydride known as a boroxine.
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Boroxine Formation: This is a reversible equilibrium process that occurs upon heating or under dehydrating conditions. The presence of bulky ortho-substituents can sterically hinder the formation of the trimeric boroxine, potentially increasing the shelf-life of the monomeric boronic acid.[2]
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Oxidative Instability: Boronic acids can be oxidized, particularly in biological systems or in the presence of reactive oxygen species.[9]
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Recommended Storage: To mitigate degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]
Analytical Characterization and Quality Control Workflow
To ensure the scientific integrity of any research utilizing this compound, a rigorous analytical workflow is mandatory. This section provides the experimental framework for confirming the identity, purity, and key properties of 2-(Tert-butylcarbamoyl)benzylboronic acid.
Diagram 1: A typical workflow for the characterization and quality control of a novel boronic acid.
3.1. Protocol 1: Identity and Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone for unambiguous structure determination.
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Objective: To confirm the chemical structure by identifying all proton, carbon, and boron environments.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will show exchangeable protons (e.g., from -OH and -NH).
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¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:
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A singlet for the nine equivalent protons of the tert-butyl group.
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Signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the phenyl ring.
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A singlet for the two benzylic protons of the -CH₂-B group.
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A broad singlet for the amide N-H proton.
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A very broad singlet for the two B(OH)₂ protons, which may exchange with residual water in the solvent.
-
-
¹³C NMR: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons.
-
¹¹B NMR: Acquire a boron-11 spectrum. This is crucial for characterizing boronic acids. A single broad peak is expected, typically in the range of +25 to +35 ppm, confirming the trigonal planar geometry of the boronic acid.[8]
-
-
Trustworthiness: The combination of ¹H, ¹³C, and ¹¹B NMR provides a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure for identity to be confirmed.
3.2. Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds.
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Objective: To quantify the purity of the compound and identify any potential impurities (e.g., starting materials, by-products, or degradation products like the corresponding boroxine).
-
Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is typically used for boronic acids.[10] However, boronic acids can be challenging to analyze due to potential on-column hydrolysis or interactions with free silanol groups on the stationary phase.[11] Using a modern, end-capped C18 column and a suitable mobile phase is critical.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., Waters XSelect™ HSS T3 or equivalent), typically 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Mass spectrometric detection (LC-MS) can be used concurrently to identify impurities.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., a 50:50 mixture of A and B) or a compatible solvent like acetonitrile.[12]
-
-
Self-Validation: The method should demonstrate good peak shape for the main component. Purity is calculated by the area percentage of the main peak relative to all detected peaks. The presence of a boroxine impurity would typically appear as a broader, later-eluting peak.
3.3. Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight.
-
Objective: To confirm the elemental composition by obtaining a high-resolution mass measurement.
-
Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly coupled with LC.[13]
-
Mode: ESI can be run in positive or negative ion mode.
-
Positive Mode [M+H]⁺: Protonation may occur on the amide oxygen.
-
Negative Mode [M-H]⁻: Deprotonation of a boronic acid hydroxyl group is common.
-
-
Analysis: High-Resolution Mass Spectrometry (HRMS) should be used to obtain an accurate mass. The measured mass should be within 5 ppm of the theoretical mass calculated from the molecular formula (C₁₂H₁₈BNO₃).
-
-
Trustworthiness: An accurate mass measurement provides unequivocal confirmation of the elemental formula, complementing the structural information from NMR.
Safety and Handling
While specific toxicity data for 2-(Tert-butylcarbamoyl)benzylboronic acid is unavailable, general precautions for handling boronic acids should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(Tert-butylcarbamoyl)benzylboronic acid represents a molecule of significant academic and pharmaceutical interest. While direct experimental data is scarce, this guide establishes a robust framework for its characterization based on well-understood principles of physical organic chemistry. The ortho-amide substituent is predicted to modulate the compound's pKa, stability, and solubility in a manner that could be advantageous for specific applications. The provided analytical protocols offer a clear and reliable pathway for researchers to validate these properties, ensuring the integrity and reproducibility of their scientific work. The successful synthesis and characterization of this compound will contribute valuable knowledge to the expanding field of organoboron chemistry.
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